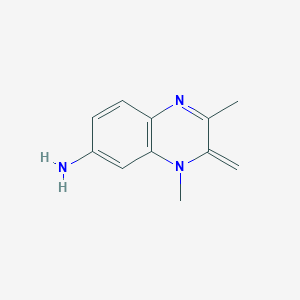
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine can be achieved through a multi-step process involving the condensation of o-phenylenediamine derivatives with carbonyl compounds and isocyanides. One efficient method involves a one-pot three-component reaction using zirconium tetrachloride as a catalyst. This reaction is carried out in ethanol at room temperature, yielding the desired product with good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of environmentally benign catalysts and solvents is preferred to ensure sustainable and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antiviral and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cholesteryl ester transfer proteins, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoxaline Derivatives: Various quinoxaline derivatives have been studied for their therapeutic potential, including antiviral and anticancer activities.
Uniqueness
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
61149-65-3 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2,4-dimethyl-3-methylidenequinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14(3)11-6-9(12)4-5-10(11)13-7/h4-6H,2,12H2,1,3H3 |
InChI-Schlüssel |
YNOJKGXNFJYGQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)N)N(C1=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)




